The compound Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate represents a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Heterocyclic compounds containing the pyridine moiety are known to exhibit a wide range of pharmacological properties, making them valuable scaffolds for drug development. The synthesis and functionalization of such compounds have been the subject of various studies, aiming to explore their potential applications in different fields, including their antimicrobial, antiviral, and relaxant properties.
The antimicrobial potential of Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate derivatives has been explored through the synthesis of novel heterocyclic compounds. These compounds have been tested in vitro against Gram-positive cocci, Gram-negative rods, and Candida albicans, showing varying degrees of antimicrobial activity1. This suggests their potential use as lead compounds for the development of new antimicrobial agents.
In the pharmaceutical industry, intermediates such as Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, which is related to the compound of interest, have been synthesized for the production of new insecticides like chlorantraniliprole3. The efficient synthesis and high yield of these intermediates demonstrate their importance in the industrial production of pharmaceuticals and agrochemicals.
The versatility of Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate derivatives is further exemplified in organic synthesis, where they serve as scaffolds for the construction of more complex molecules. For example, metal carbonyl mediated rearrangement of oxadiazoles has been used to synthesize fully substituted pyrimidines, which are valuable in drug design4. Additionally, the synthesis of highly functionalized isoxazoles from related compounds provides a platform for the development of novel therapeutic agents6.
The selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones from Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate demonstrates the compound's utility in generating specific heterocyclic systems that are of interest in medicinal chemistry7. Similarly, the transformation of related compounds into pyrazolo[4,3-c]pyridine derivatives highlights the synthetic flexibility of these molecules8.
The synthesis of Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate typically involves cyclization reactions. One prevalent method includes the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with pyridine-3-carboxylic acid hydrazide. This reaction is facilitated by a base such as sodium ethoxide and is performed in solvents like ethanol or tetrahydrofuran at elevated temperatures to promote cyclization.
For industrial applications, continuous flow reactors may be utilized to optimize production efficiency and yield while minimizing environmental impact through careful selection of solvents and reagents.
The molecular structure of Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate can be described as follows:
This unique structure imparts specific chemical properties that are advantageous for various applications in medicinal chemistry and materials science.
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate is involved in several types of chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions employed during synthesis.
The mechanism of action for Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate has been studied primarily in biological contexts. Compounds in this class often exhibit antibacterial and antifungal properties due to their ability to interact with biological targets such as enzymes or cellular receptors.
Research indicates that derivatives of oxadiazoles may inhibit specific enzymes involved in bacterial cell wall synthesis or disrupt cellular processes in pathogenic organisms. The exact mechanism may vary based on structural modifications but generally involves binding interactions that lead to biological activity.
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate exhibits several notable physical and chemical properties:
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate has various applications across scientific disciplines:
The compound's structural uniqueness makes it a valuable candidate for further research into therapeutic applications .
The 1,2,4-oxadiazole heterocycle is a five-membered ring containing one oxygen and two nitrogen atoms in adjacent positions (1,2,4-configuration). This arrangement creates an electron-deficient system with a dipole moment of approximately 3.9 Debye, significantly influencing molecular recognition properties and intermolecular interactions. The ring displays remarkable aromatic character as evidenced by bond length equalization (C-O: ~1.36 Å, N-O: ~1.32 Å, C-N: ~1.30 Å in crystallographic studies) and sustained ring currents in NMR spectroscopy [7] [2]. Key structural and functional attributes include:
Bioisosteric Properties: The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for ester and amide functionalities. This bioisosterism arises from electronic mimicry (similar σ-hole distribution) and spatial correspondence (matching van der Waals volumes), while offering superior resistance to enzymatic and chemical degradation. For instance, the half-life of 1,2,4-oxadiazoles under physiological conditions often exceeds that of analogous esters by orders of magnitude, addressing a critical limitation in prodrug design [2] [7] [4].
Hydrogen-Bonding Capability: The ring nitrogen atoms (particularly N4) function as hydrogen-bond acceptors, while C-H groups adjacent to the heteroatoms can act as weak donors. This dual capability facilitates targeted interactions with biological macromolecules, as demonstrated in DNA gyrase inhibition where oxadiazole nitrogens form critical hydrogen bonds with active site residues [1] [4].
Metabolic Stability and Permeability: The combination of moderate lipophilicity (Log P typically 1-3), low molecular weight (contribution: 68 g/mol), and resistance to oxidative metabolism makes 1,2,4-oxadiazoles valuable for optimizing pharmacokinetic profiles. These properties are exemplified by oxadiazole-containing drugs like Ataluren (PTC124) and Azilsartan medoxomil, which maintain efficacy despite challenging metabolic environments [7] [2].
Table 1: Comparative Physicochemical Properties of Bioisosteric Groups
Functional Group | Hydrolytic Stability | Hydrogen-Bond Acceptors | Typical Log P Contribution | Volume (ų) |
---|---|---|---|---|
Ester (-COOR) | Low | 2 | +0.6 | 35 |
Amide (-CONHR) | Moderate | 2-3 | -0.7 | 34 |
1,2,4-Oxadiazole | High | 2-3 | +0.9 | 38 |
Functionally, 1,2,4-oxadiazoles exhibit broad-spectrum biological activities underpinned by their electronic and steric properties. Recent studies highlight potent inhibitory effects against microbial targets, with 1,2,4-oxadiazole/pyrrolidine hybrids demonstrating mid-nanomolar inhibition of Escherichia coli DNA gyrase (e.g., compound 16: IC₅₀ = 120 nM, superior to novobiocin at 170 nM) and potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC = 24 and 62 ng/mL, respectively) [1]. Similar potency is observed against topoisomerase IV, confirming the scaffold's utility in overcoming bacterial resistance mechanisms. In agricultural chemistry, derivatives bearing trifluoromethyl pyridine moieties exhibit exceptional antibacterial effects against Xanthomonas oryzae pathogens (e.g., compounds 5u and 5v: EC₅₀ = 19.04-28.82 μg/mL), outperforming commercial agents like bismerthiazol and thiodiazole copper [3]. The scaffold's versatility extends to anticancer applications, where oxadiazoles act as catalytic inhibitors of human DNA topoisomerase IIα, and to neurological targets through modulation of kappa opioid receptors and histone deacetylases [4] [2].
The pyridine ring represents a quintessential electron-deficient heteroaromatic system whose incorporation into complex molecules profoundly influences their chemical behavior and biological interactions. In Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate, the pyridin-3-yl substitution pattern specifically confers distinct advantages over other positional isomers:
Electronic Effects: The sp²-hybridized nitrogen at position 1 creates a substantial dipole moment (~2.2 Debye) and lowers the π-electron density at C3 and C5 positions. This electron-withdrawing character enhances the electrophilicity of adjacent functional groups, facilitating nucleophilic substitution at the oxadiazole C5 position when activated by the ester. Additionally, the nitrogen lone pair remains available for coordination with metal ions or protonation under acidic conditions (pKa ~5.2), enabling pH-dependent solubility modulation [3] [5].
Hydrogen-Bonding and Coordination Chemistry: The pyridine nitrogen serves as a strong hydrogen-bond acceptor (β value ~0.64 in Kamlet-Taft parameters) capable of forming directional interactions with protein residues like serine, threonine, and histidine. In metalloenzyme targeting, it coordinates essential divalent cations (Mg²⁺, Zn²⁺), as observed in DNA gyrase inhibition where pyridine coordination stabilizes the enzyme-inhibitor complex [1] [3].
Structural Diversity and Bioavailability: Pyridine-containing compounds exhibit favorable ADMET profiles due to balanced lipophilicity control and metabolic stability. The ring resists oxidative degradation while promoting aqueous solubility through salt formation, counteracting the hydrophobic character of the 1,2,4-oxadiazole and ester groups. This balance is critical in antibacterial agents like fluoroquinolone derivatives, where pyridine incorporation enhances tissue penetration [3].
Table 2: Molecular Characteristics of Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate
Property | Value/Description | Significance |
---|---|---|
Systematic Name | Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | Precise chemical identification |
Molecular Formula | C₁₀H₉N₃O₃ | Confirms elemental composition and molecular weight (219.20 g/mol) |
SMILES | CCOC(=O)c1nc(no1)-c2cncc(c2) | Encodes molecular structure for database searches |
Key Functional Groups | 1,2,4-Oxadiazole, pyridine, ethyl ester | Defines reactivity and derivatization potential |
Hydrogen-Bond Acceptors | 5 (2 oxadiazole N, 1 oxadiazole O, 1 ester O, pyridine N) | Predicts solvation and target interactions |
Rotatable Bonds | 3 (ester ethyl, oxadiazole-pyridine link) | Influences conformational flexibility |
The synergistic effect between pyridine and 1,2,4-oxadiazole is exemplified in antimicrobial agents where 3-pyridyl substitution enhances membrane penetration and target affinity. Molecular hybridization studies demonstrate that 3-pyridyl-1,2,4-oxadiazoles achieve superior antibacterial potency compared to phenyl analogues, attributable to the nitrogen's role in disrupting bacterial efflux pumps and facilitating porin transport [1] [3]. In agrochemical applications, pyridine-oxadiazole conjugates like compound 5v (containing trifluoromethyl pyridine) inhibit Xanthomonas oryzae at concentrations 3-4 fold lower than commercial bactericides, underscoring the pharmacophore's efficiency in plant protection [3].
The medicinal exploitation of 1,2,4-oxadiazoles spans over a century, evolving from serendipitous discoveries to rational structure-based design. Key developmental phases include:
Early Developments (1884-1960s): The foundational chemistry was established by Tiemann and Krüger in 1884 with the first synthesis of unsubstituted 1,2,4-oxadiazole, originally termed "azoxime" or "furo[ab]diazole" [2] [7]. Initial biological investigations commenced in the 1940s, culminating in the 1960s with Oxolamine (1,2,4-oxadiazole-containing cough suppressant), marking the scaffold's first therapeutic application. This era relied predominantly on thermal cyclization methods (140-160°C) using amidoximes and carboxylic acid derivatives, limiting access to thermally labile derivatives [2] [4].
Expansion of Therapeutic Applications (1970s-1990s): This period witnessed diversification into multiple therapeutic areas, driven by the discovery of Prenoxdiazine (antitussive), Butalamine (vasodilator), and Fasiplon (anxiolytic). The 1990s brought Pleconaril (antiviral targeting picornaviruses), leveraging the oxadiazole's stability to replace metabolically labile esters in capsid-binding inhibitors. Synthetic innovations emerged with microwave-assisted cyclizations (reducing reaction times from hours to minutes) and transition metal catalysis, enabling access to 3,5-disubstituted variants like bromo-pyridyl derivatives exemplified by Ethyl 3-(5-bromo-pyridin-3-yl)-[1,2,4]oxadiazole-5-carboxylate [2] [5] [7].
Modern Era (2000-Present): Characterized by rational drug design exploiting the scaffold's bioisosteric properties, yielding Ataluren (nonsense mutation suppressor for Duchenne muscular dystrophy), Azilsartan medoxomil (angiotensin II receptor antagonist), and Opicapone (COMT inhibitor for Parkinson's). Critical synthetic breakthroughs enabled room-temperature cyclizations using tetrabutylammonium fluoride (TBAF) in aprotic solvents, permitting incorporation of thermally sensitive functionalities like peptides and carbohydrates [7] [4]. Contemporary research focuses on molecular hybridization, exemplified by Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate, which integrates the pyridine's hydrogen-bonding capability with the oxadiazole's metabolic resilience.
Table 3: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Time Period | Key Compounds | Therapeutic Area | Synthetic Advance |
---|---|---|---|
1960s | Oxolamine | Respirology (cough suppressant) | Thermal cyclization of amidoximes |
1970s | Prenoxdiazine, Butalamine | Respirology, Cardiology | Acyl chloride + amidoxime in toluene |
1990s | Pleconaril, Fasiplon | Antiviral, Anxiolytic | Microwave-assisted cyclization (MWI) |
2000s | Ataluren, Azilsartan medoxomil | Genetic disorders, Hypertension | Room-temperature TBAF cyclization |
2010s-Present | Opicapone, Agrochemical derivatives | Neurology, Agriculture | One-pot synthesis in DMSO/K₂CO₃ |
Synthetic innovations have dramatically expanded the accessible chemical space of 1,2,4-oxadiazoles. Traditional routes involved O-acylation of amidoximes followed by thermal cyclodehydration (110-140°C), which often degraded thermally sensitive pyridine derivatives. The introduction of fluoride-mediated cyclization by Gangloff and Rice (2001) using catalytic TBAF in tetrahydrofuran at room temperature revolutionized the field, enabling synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines without epimerization or decomposition [7]. Further refinements include one-pot protocols in dimethyl sulfoxide/potassium carbonate systems, allowing direct conversion of amidoximes and carboxylic acids into oxadiazoles at 25°C – a method particularly suited for ethyl carboxylate derivatives like Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate [7]. These advances underpin the scaffold's current prominence in drug discovery pipelines, with applications spanning antibacterial hybrids, kinase inhibitors, and fragment-based designs targeting protein-protein interactions.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: